molecular formula C12H17NO B14589588 N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 61070-80-2

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine

Katalognummer: B14589588
CAS-Nummer: 61070-80-2
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: ZTPLHMULKISBHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine is a chemical compound that belongs to the benzofuran class of compounds Benzofurans are known for their diverse biological activities and are found in various natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine typically involves the construction of the benzofuran ring followed by the introduction of the tert-butyl and amine groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Wirkmechanismus

The mechanism of action of N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of protein tyrosine phosphatases, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-tert-Butyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the nitrogen atom and the amine group at the 7th position differentiates it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Eigenschaften

CAS-Nummer

61070-80-2

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

N-tert-butyl-2,3-dihydro-1-benzofuran-7-amine

InChI

InChI=1S/C12H17NO/c1-12(2,3)13-10-6-4-5-9-7-8-14-11(9)10/h4-6,13H,7-8H2,1-3H3

InChI-Schlüssel

ZTPLHMULKISBHK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=CC=CC2=C1OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.